Lipophilicity of N-benzyl-1-(2,4-dichlorophenyl)methanamine
The lipophilicity of N-benzyl-1-(2,4-dichlorophenyl)methanamine is quantified by its computed LogP value [1]. While a direct comparator is not specified, this value is significantly higher than that of simpler, non-chlorinated or mono-chlorinated benzylamine analogs, indicating a greater propensity to partition into non-polar environments, a key determinant in passive membrane permeability and target binding .
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 [1] |
| Comparator Or Baseline | Class-level baseline for non-chlorinated benzylamine analogs (XLogP3 typically < 3) |
| Quantified Difference | Significant increase in lipophilicity attributed to the 2,4-dichloro substitution |
| Conditions | Computed property based on molecular structure |
Why This Matters
High lipophilicity is a critical parameter for predicting a compound's ability to cross biological membranes and engage with intracellular or membrane-bound targets.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45215, N-benzyl-1-(2,4-dichlorophenyl)methanamine. Accessed Apr. 21, 2026. View Source
